

LAS17 (LASS2/CERS2) Target Validation in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: LAS17
Cat. No.: B10831071

[Get Quote](#)

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Longevity Assurance Homolog 2 (**LAS17**), also known as LASS2, Ceramide Synthase 2 (CERS2), or Tumor Metastasis Suppressor Gene 1 (TMSG1), is a critical enzyme in sphingolipid metabolism.^{[1][2][3]} Localized to the endoplasmic reticulum and nuclear membrane, its primary function is the synthesis of very-long-chain (C22-C24) ceramides.^{[2][4]} Beyond its metabolic role, **LAS17** has emerged as a potent tumor suppressor gene, with its expression frequently downregulated in a variety of malignancies, including bladder, prostate, liver, breast, and glioma cancers. This downregulation often correlates with increased tumor aggressiveness, metastasis, and poor clinical prognosis.

This guide provides a comprehensive technical overview of the experimental validation of **LAS17** as a therapeutic target in cancer cells. It summarizes key quantitative data, details experimental protocols for its study, and visualizes the core signaling pathways and validation workflows.

Functional Consequences of LAS17 Modulation in Cancer Cells

The validation of **LAS17** as a tumor suppressor stems from consistent observations across multiple cancer types where its manipulation—either through overexpression or knockdown—leads to significant changes in cancer cell phenotype.

Effects on Cell Proliferation and Viability

Overexpression of **LAS17** typically results in a marked inhibition of cancer cell proliferation and colony formation. Conversely, its silencing often promotes cell growth.

Table 1: Quantitative Effects of **LAS17** Modulation on Cancer Cell Proliferation

Cancer Type	Cell Line	Experiment	Result	Reference
Papillary Thyroid Cancer	BCPAP	LASS2 Overexpression (Adenovirus)	Significant inhibition of proliferation (CCK-8 assay) and colony formation.	
Lung Cancer	A549	LASS2 Overexpression	Significant inhibition of proliferation (in vitro and in vivo).	
Lung Cancer	95D	LASS2 Overexpression (Lentivirus)	Inhibition of cell proliferation (CCK-8 assay).	
Glioma	U251, U-87 MG	LASS2 Overexpression (Plasmid)	Apparent inhibition of colony formation.	

| Bladder Cancer | EJ-M3 | LASS2 Knockdown (shRNA) | Significant promotion of tumorigenicity and growth of xenograft tumors. | |

Effects on Apoptosis and Cell Cycle

LAS17 plays a crucial role in inducing apoptosis and causing cell cycle arrest, primarily through pathways involving ceramide production, p53 activation, and regulation of Bcl-2 family proteins.

Table 2: Quantitative Effects of **LAS17** Modulation on Apoptosis and Cell Cycle

Cancer Type	Cell Line	Experiment	Result	Reference
Papillary Thyroid Cancer	BCPAP	LASS2 Overexpression	Promotion of apoptosis and G0/G1 cell cycle arrest.	
Lung Cancer	A549	LASS2 Overexpression	Significant promotion of early apoptosis.	
Lung Cancer	95D	LASS2 Overexpression	Promotion of early apoptosis; decreased Bcl-2, increased Bax/Bcl-2 ratio, cytochrome c release, and activation of caspase-9 and -3.	
Breast Cancer	MCF-7	LASS2 Overexpression	Increased apoptosis and altered cell cycle distribution.	

| Glioma | U251, U-87 MG | LASS2 Overexpression | Increased levels of Bax, cleaved Caspase-3, TNF- α , and p53; reduced Bcl-2 levels. | |

Effects on Cell Invasion and Metastasis

A key function of **LAS17** as a tumor suppressor is its ability to inhibit cancer cell invasion and metastasis. This is often mediated by downregulating matrix metalloproteinases (MMPs) and inhibiting the epithelial-mesenchymal transition (EMT).

Table 3: Quantitative Effects of **LAS17** Modulation on Cancer Cell Invasion

Cancer Type	Cell Line	Experiment	Result	Reference
Glioma	U251, U-87 MG	LASS2 Overexpression	Significant reduction in migration (wound healing) and invasion (transwell assay); decreased MMP-2 and MMP-9.	
Bladder Cancer	EJ-M3	LASS2 Knockdown	Higher activity of MMP-2 and MMP-9 in xenograft tumors.	
Prostate Cancer	PC-3M-2B4	LASS2 Knockdown (shRNA)	Enhanced cell invasion; increased activation of secreted MMP-2 and MMP-9.	
Breast Cancer	MCF-7	LASS2 Overexpression	Downregulated activity of secreted MMP-2.	

| Thyroid, Breast, Liver | Various | LASS2 Overexpression | Inhibition of tumor migration, invasion, and EMT. | |

Core Signaling Pathways and Mechanisms

LAS17 exerts its tumor-suppressive functions through several interconnected signaling pathways. Its central role as a ceramide synthase is fundamental to many of its downstream effects.

Ceramide-Mediated Signaling

As Ceramide Synthase 2, **LAS17** generates very-long-chain ceramides, which are bioactive lipids known to be potent inducers of apoptosis and cell cycle arrest. Overexpression of **LAS17** can upregulate ceramide levels, which in turn can activate stress-response pathways like p38 MAPK and trigger the intrinsic apoptosis cascade. This cascade involves altering the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to mitochondrial cytochrome c release and the activation of caspases 9 and 3.

Regulation of Invasion and EMT

LAS17 has been shown to inhibit tumor invasion by multiple mechanisms. It can interact with the C subunit of vacuolar H⁺-ATPase (V-ATPase), decreasing its activity. This leads to a less acidic extracellular microenvironment, which in turn inactivates pH-sensitive proteases like MMP-2 and MMP-9, crucial for extracellular matrix degradation during invasion. Furthermore, **LAS17** overexpression has been shown to inhibit EMT, characterized by increased E-cadherin and decreased N-cadherin and Vimentin levels.

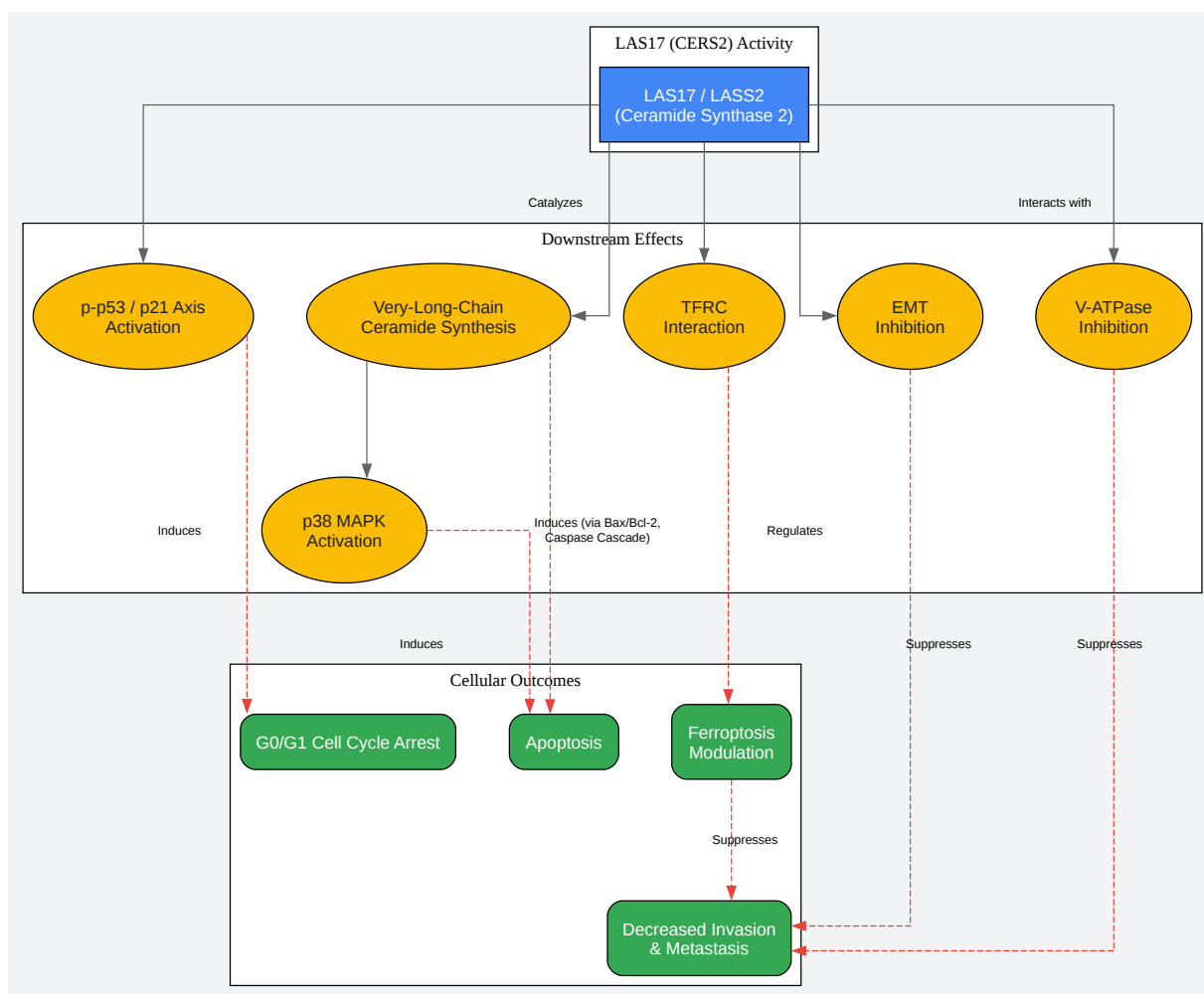
p53-Dependent Cell Cycle Arrest

In some cancers, like papillary thyroid cancer, **LAS17** induces G0/G1 cell cycle arrest through a p53-dependent pathway. Its overexpression leads to an increase in phosphorylated p53, which upregulates the cyclin-dependent kinase inhibitor p21 and downregulates Cyclin D1 and CDK4.

Regulation of Ferroptosis

Recent evidence indicates that **LAS17** can regulate ferroptosis, an iron-dependent form of cell death. **LAS17** interacts with the transferrin receptor (TFRC), affecting iron homeostasis and

thereby inhibiting cancer cell invasion and migration by modulating the ferroptosis signaling pathway.

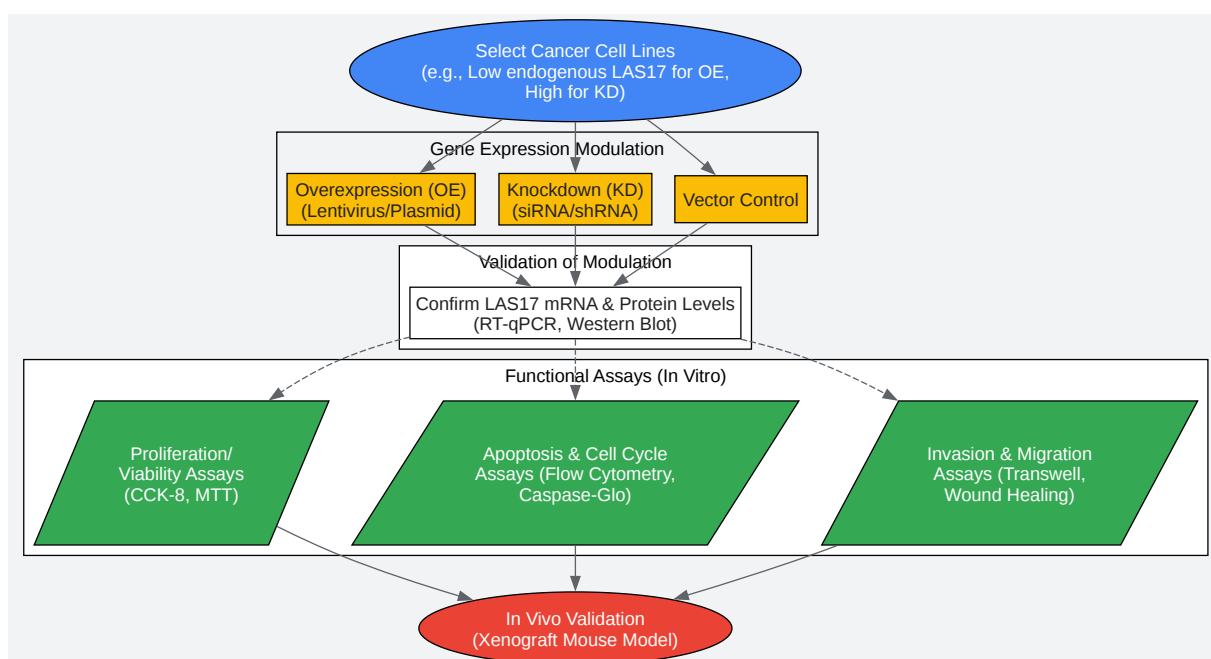


[Click to download full resolution via product page](#)

Caption: LAS17 signaling pathways in cancer suppression.

Methodologies for LAS17 Target Validation

Validating **LAS17** as a therapeutic target involves a series of well-defined molecular and cellular biology experiments. The general workflow involves modulating **LAS17** expression in cancer cell lines and observing the resulting phenotypic changes.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for **LAS17** target validation.

Protocol: siRNA-Mediated Knockdown of **LAS17**

This protocol describes the transient silencing of **LAS17** expression in a cancer cell line with high endogenous expression.

- Materials:
 - Target cancer cell line (e.g., 95C human lung cancer cells).
 - Lipofectamine RNAiMAX or similar transfection reagent.
 - Opti-MEM I Reduced Serum Medium.
 - siRNA targeting **LAS17** and a non-targeting control siRNA.
 - Culture medium (e.g., DMEM with 10% FBS).
 - 6-well plates.
 - Reagents for RNA extraction (e.g., TRizol) and protein lysis (e.g., RIPA buffer).
- Procedure:
 - Cell Seeding: Seed 2×10^5 cells per well in a 6-well plate and incubate overnight to reach 60-80% confluency.
 - siRNA-Lipid Complex Preparation:
 - For each well, dilute 50 pmol of siRNA (**LAS17**-specific or control) into 150 μ L of Opti-MEM.
 - In a separate tube, dilute 5 μ L of Lipofectamine RNAiMAX into 150 μ L of Opti-MEM and incubate for 5 minutes.
 - Combine the diluted siRNA and diluted lipid reagent, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.
 - Transfection: Add the 300 μ L of siRNA-lipid complex dropwise to each well.

- Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
- Validation and Functional Assays: After incubation, harvest cells. Use a portion for RT-qPCR and Western blot to confirm **LAS17** knockdown. Use the remaining cells for functional assays (proliferation, apoptosis, etc.).
- Expected Outcome: A significant reduction in **LAS17** mRNA and protein levels (>70%) in cells transfected with **LAS17** siRNA compared to the non-targeting control. This should correlate with pro-cancerous phenotypes, such as increased proliferation or invasion.

Protocol: Lentiviral-Mediated Overexpression of **LAS17**

This protocol is for creating a stable cell line overexpressing **LAS17**, suitable for long-term studies and in vivo models.

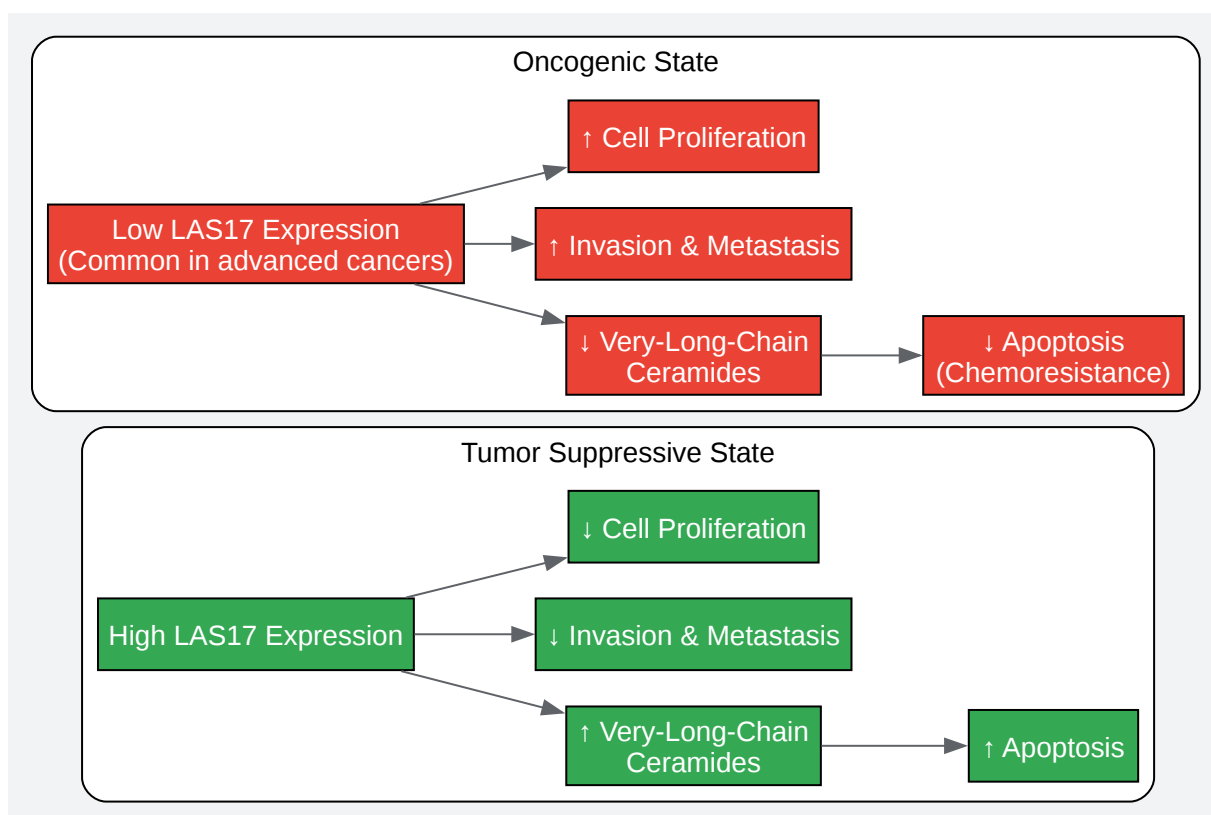
- Materials:
 - Target cancer cell line (e.g., 95D human lung cancer cells, BCPAP thyroid cancer cells).
 - Lentiviral vector containing the full-length **LAS17** cDNA and a control vector (e.g., empty pLV).
 - Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G).
 - HEK293T cells for virus production.
 - Polybrene.
 - Puromycin or other selection antibiotic.
- Procedure:
 - Virus Production: Co-transfect HEK293T cells with the **LAS17**-lentiviral vector and packaging plasmids using a suitable transfection reagent. Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.
 - Transduction: Seed the target cancer cells. Once they reach 50-70% confluency, replace the medium with fresh medium containing the viral supernatant and Polybrene (final

concentration 8 µg/mL).

- Incubation: Incubate for 24 hours.
- Selection: Replace the virus-containing medium with fresh culture medium. After another 24 hours, add the appropriate concentration of puromycin to select for successfully transduced cells.
- Expansion: Culture the cells in selection medium until resistant colonies are formed. Expand these colonies to establish a stable cell line.
- Validation: Confirm stable overexpression of **LAS17** via RT-qPCR and Western blot.
- Expected Outcome: The established cell line should show a persistent, high level of **LAS17** expression, leading to measurable anti-cancer phenotypes like reduced proliferation and increased apoptosis.

Logical Framework of **LAS17** Action in Cancer

The role of **LAS17** in cancer can be summarized in a clear, logical framework. The expression level of **LAS17** is a critical determinant of the cell's phenotype, acting as a molecular switch between tumor suppression and progression.



[Click to download full resolution via product page](#)

Caption: Logical relationship between **LAS17** expression and cancer hallmarks.

Conclusion

The body of evidence strongly supports the validation of **LAS17** as a tumor suppressor gene and a viable therapeutic target. Its consistent downregulation in numerous cancers and the profound anti-tumor effects observed upon its re-expression—including inhibition of proliferation, induction of apoptosis, and suppression of metastasis—underscore its potential. The multifaceted mechanisms, involving ceramide signaling, cell cycle control, and regulation of the tumor microenvironment, offer multiple avenues for therapeutic intervention. Future drug development efforts could focus on agents that restore **LAS17** expression or function, or on mimicking the downstream effects of its ceramide products to combat cancer progression.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- [1. LASS2 impairs proliferation of glioma stem cells and migration and invasion of glioma cells mainly via inhibition of EMT and apoptosis promotion - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [2. LASS2 suppresses metastasis in multiple cancers by regulating the ferroptosis signalling pathway through interaction with TFRC - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [3. LASS2/TMSG1 inhibits growth and invasion of breast cancer cell in vitro through regulation of vacuolar ATPase activity - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [4. Disruption of ceramide synthesis by CerS2 down-regulation leads to autophagy and the unfolded protein response - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- To cite this document: BenchChem. [LAS17 (LASS2/CERS2) Target Validation in Cancer Cells: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b10831071/docs#las17-lass2-cers2-target-validation-in-cancer-cells-a-technical-guide\]](https://www.benchchem.com/product/b10831071/docs#las17-lass2-cers2-target-validation-in-cancer-cells-a-technical-guide)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)